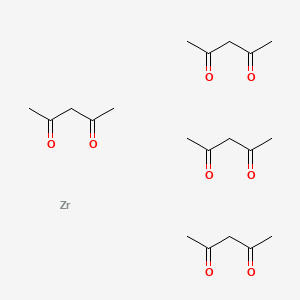
Pentane-2,4-dione;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-2,4-dione, also known as acetylacetone, is a β-diketone with the chemical formula C5H8O2. When combined with zirconium, it forms a coordination complex that has significant applications in various fields. The compound is known for its ability to form stable chelates with metal ions, making it valuable in both scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;zirconium complexes typically involves the reaction of zirconium salts with pentane-2,4-dione in the presence of a suitable solvent. One common method is to dissolve zirconium chloride in an organic solvent such as ethanol, followed by the addition of pentane-2,4-dione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale batch reactors where zirconium salts and pentane-2,4-dione are mixed under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques to obtain the desired complex in high purity .
化学反応の分析
Types of Reactions
Pentane-2,4-dione;zirconium complexes undergo various types of chemical reactions, including:
Oxidation: The complex can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents such as hydrides.
Substitution: Ligand substitution reactions are common, where the pentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands .
科学的研究の応用
Pentane-2,4-dione;zirconium complexes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of pentane-2,4-dione;zirconium complexes involves the coordination of the pentane-2,4-dione ligand to the zirconium ion. This coordination stabilizes the metal center and enhances its reactivity. The complex can interact with various molecular targets, including enzymes and proteins, through coordination bonds and hydrogen bonding interactions .
類似化合物との比較
Similar Compounds
Acetylacetone (Pentane-2,4-dione): The parent compound without the zirconium ion.
Nickel(II) Acetylacetonate: A similar complex with nickel instead of zirconium.
Cobalt(III) Acetylacetonate: Another analogous complex with cobalt.
Uniqueness
Pentane-2,4-dione;zirconium complexes are unique due to their high stability and reactivity compared to other metal acetylacetonate complexes. The zirconium ion provides enhanced catalytic properties and greater resistance to oxidation and reduction, making these complexes particularly valuable in industrial and research applications .
特性
分子式 |
C20H32O8Zr |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
pentane-2,4-dione;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; |
InChIキー |
WVVTXRPHQHVSGP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


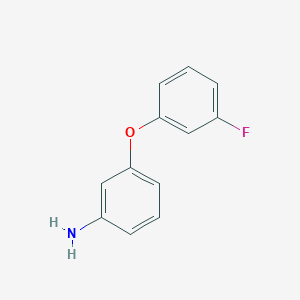
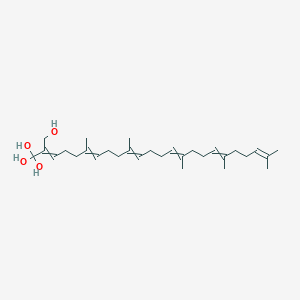
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
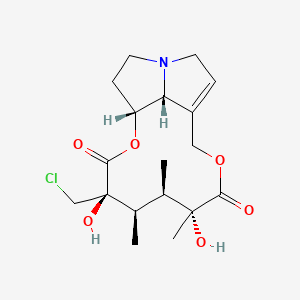
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
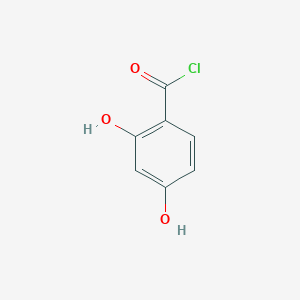
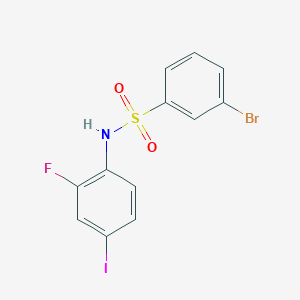
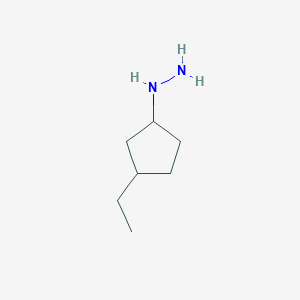
![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
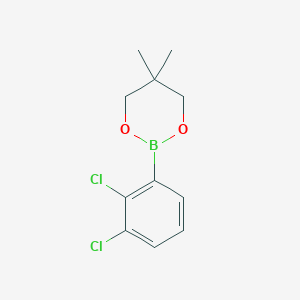
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
